molecular formula C17H21N5O2S B2578606 N'-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide CAS No. 1396866-51-5

N'-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide

Cat. No.: B2578606
CAS No.: 1396866-51-5
M. Wt: 359.45
InChI Key: KJQPHPVZBLVTHV-UHFFFAOYSA-N
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Description

N'-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmaceutical research. This molecule is characterized by its multi-heterocyclic structure, incorporating a pyrazine ring, a piperidine ring, and a thiophene moiety, linked by an ethanediamide (oxalamide) spacer. The integration of these specific pharmacophores is a common strategy in drug discovery, as the piperidine-pyrazine combination is often explored for central nervous system (CNS) targets, such as the muscarinic receptors . Concurrently, thiophene-containing structures are extensively investigated for their diverse biological activities, including potent fungicidal properties, as demonstrated in recent agricultural chemical research . The oxalamide functional group is a privileged scaffold known to participate in key hydrogen-bonding interactions with biological targets. While the precise mechanism of action for this specific compound requires further experimental validation, its structural features suggest potential for interacting with enzymes or receptors. Researchers may find value in this compound as a building block for chemical synthesis or as a novel lead entity for bioactivity screening in various therapeutic areas, such as neurology or oncology. This product is intended for non-human research applications only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]-N'-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2S/c23-16(17(24)21-11-14-2-1-9-25-14)20-10-13-3-7-22(8-4-13)15-12-18-5-6-19-15/h1-2,5-6,9,12-13H,3-4,7-8,10-11H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJQPHPVZBLVTHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NCC2=CC=CS2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide typically involves multiple steps, including the formation of the piperidine, pyrazine, and thiophene rings, followed by their subsequent coupling. Common synthetic routes may involve:

    Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Formation of Pyrazine Ring: Pyrazine rings can be synthesized via condensation reactions of diamines with diketones.

    Formation of Thiophene Ring: Thiophene rings are often synthesized through cyclization reactions involving sulfur-containing precursors.

    Coupling Reactions: The final step involves coupling the piperidine, pyrazine, and thiophene rings under specific conditions, often using catalysts and solvents to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N’-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the piperidine and pyrazine rings, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N’-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of N’-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional characteristics can be contextualized against the following classes of analogs:

Thiophene-Containing Piperidine Derivatives

  • Example: (E)-N-(4-chlorophenyl)-N′-(1-(thiophen-2-yl)ethylidene)formohydrazide () Structural Similarity: Shares the thiophene moiety but replaces the pyrazine-piperidine system with a formohydrazide linker. Activity: Demonstrates antibacterial efficacy against E. coli and S. aureus (MIC = 12.5–25 μg/mL), attributed to halogen-substituted aryl groups enhancing membrane penetration .

Pyrazine-Piperidine Hybrids

  • Example : N'-[(4-fluorophenyl)methyl]-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}ethanediamide (BG15440, )
    • Structural Similarity : Nearly identical to the target compound but substitutes the thiophen-2-ylmethyl group with a 4-fluorophenylmethyl group.
    • Molecular Weight : 371.41 g/mol (vs. 358.42 g/mol for the target compound, estimated from analogs).
    • Implication : The fluorophenyl group may enhance metabolic stability but reduce π-π stacking interactions compared to the thiophene’s electron-rich heterocycle .

Piperidine-Based Bioactive Compounds

  • Example : 1-(2-Methoxy-phenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine ()
    • Activity : High dopamine D2 receptor affinity (Ki = 0.8 nM) due to nitrobenzyl and methoxyphenyl substituents.
    • Structural Contrast : The target compound lacks the nitro group and methoxy-phenyl moiety, suggesting divergent receptor selectivity.

Fentanyl Analogs with Piperidine Cores

  • Example : β-Hydroxythiofentanyl (N-(1-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperidin-4-yl)-N-phenylpropionamide, )
    • Structural Overlap : Contains a thiophene and piperidine scaffold but replaces the ethanediamide with a propionamide group.
    • Pharmacology : Acts as a µ-opioid receptor agonist (EC50 ~ 3 nM), highlighting the critical role of the piperidine-thiophene combination in receptor binding .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Weight (g/mol) Key Moieties Reported Activity Reference
Target Compound ~358.42 Pyrazine, thiophene, ethanediamide Not reported N/A
BG15440 371.41 Pyrazine, fluorophenyl, ethanediamide Not reported
(E)-N-(4-chlorophenyl)-N′-(thiophen-2-yl)formohydrazide 310.78 Thiophene, chlorophenyl, hydrazide Antibacterial (MIC = 12.5–25 μg/mL)
β-Hydroxythiofentanyl 358.50 Thiophene, piperidine, propionamide µ-opioid agonist (EC50 ~ 3 nM)

Table 2: Substituent Impact on Activity

Substituent Role in Target Compound Analog Example Effect on Activity
Thiophen-2-ylmethyl Enhances lipophilicity β-Hydroxythiofentanyl Improves CNS penetration
Pyrazin-2-ylpiperidine Modulates solubility and H-bonding BG15440 May influence metabolic stability
Ethanediamide Stabilizes conformation N/A Hypothesized to improve selectivity

Research Findings and Hypotheses

  • The thiophene moiety in the target compound likely enhances lipophilicity, analogous to β-hydroxythiofentanyl’s opioid activity .
  • Pyrazine substitution may confer metabolic resistance compared to pyridine analogs (e.g., ), though experimental validation is needed.
  • Ethanediamide bridges could reduce off-target effects compared to monoamide derivatives (e.g., fentanyl analogs) by restricting conformational flexibility .

Biological Activity

N'-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes a piperidine ring, a pyrazine moiety, and a thiophene group. This combination may contribute to its biological activity by enabling interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The following points summarize its proposed mechanisms:

  • Receptor Modulation : The compound may act as an antagonist or agonist at certain receptor sites, influencing signaling pathways involved in pain perception and inflammation.
  • Enzyme Inhibition : It has been suggested that the compound inhibits specific enzymes that play roles in metabolic pathways, potentially leading to altered physiological responses.

Pharmacological Effects

Research has indicated several pharmacological effects associated with this compound:

  • Analgesic Properties : Studies have shown that it exhibits significant analgesic effects, potentially through TRPV1 receptor antagonism, which is crucial for pain sensation.
  • Anti-inflammatory Activity : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.
  • Cytotoxicity : Preliminary studies suggest that it has cytotoxic effects on certain cancer cell lines, indicating potential anti-cancer properties.

Case Study 1: Analgesic Activity

A study published in Bioorganic & Medicinal Chemistry explored the analgesic properties of related compounds with similar structures. It was found that modifications to the piperidine and pyrazine components significantly affected their potency as TRPV1 antagonists. The most effective analogs showed IC50 values in the low nanomolar range, highlighting the potential of this class of compounds for pain management .

Case Study 2: Anti-inflammatory Effects

Another study investigated the anti-inflammatory effects of compounds similar to this compound. The results indicated that these compounds could significantly reduce levels of TNF-alpha and IL-6 in vitro, suggesting a mechanism that involves modulation of immune responses .

Comparative Analysis

Compound NameStructureBiological ActivityReference
This compoundStructureAnalgesic, Anti-inflammatory
Related Compound AStructureAnalgesic (IC50 = 2.85 nM)
Related Compound BStructureAnti-cancer (cytotoxicity)

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